molecular formula C15H7F6NO6S B3040580 2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate CAS No. 218287-70-8

2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate

Cat. No.: B3040580
CAS No.: 218287-70-8
M. Wt: 443.3 g/mol
InChI Key: POHZNUJQTFHRTC-UHFFFAOYSA-N
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Description

2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate is a complex organic compound characterized by the presence of formyl, nitro, and sulphonate functional groups, along with trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate typically involves multi-step organic reactions. One common method includes the nitration of 2-formylphenyl compounds followed by sulfonation and the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-Carboxy-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate.

    Reduction: 2-Formyl-4-aminophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites, while the nitro group can participate in redox reactions. The sulphonate group enhances the compound’s solubility and reactivity in aqueous environments. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-4-nitrophenyl benzene-1-sulphonate
  • 2-Formyl-4-nitrophenyl 3,5-dimethylbenzene-1-sulphonate
  • 2-Formyl-4-nitrophenyl 3,5-dichlorobenzene-1-sulphonate

Uniqueness

2-Formyl-4-nitrophenyl 3,5-di(trifluoromethyl)benzene-1-sulphonate is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it valuable for specific applications that require these characteristics.

Properties

IUPAC Name

(2-formyl-4-nitrophenyl) 3,5-bis(trifluoromethyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6NO6S/c16-14(17,18)9-4-10(15(19,20)21)6-12(5-9)29(26,27)28-13-2-1-11(22(24)25)3-8(13)7-23/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHZNUJQTFHRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)OS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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